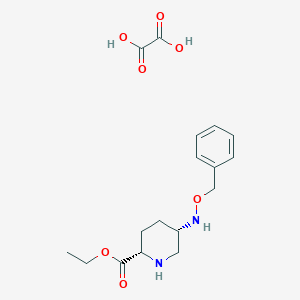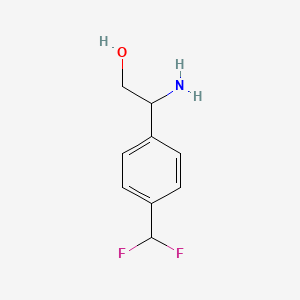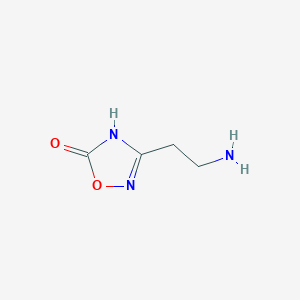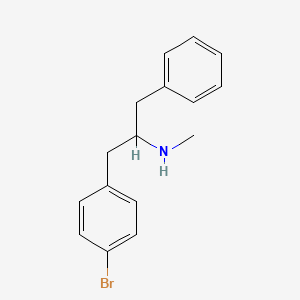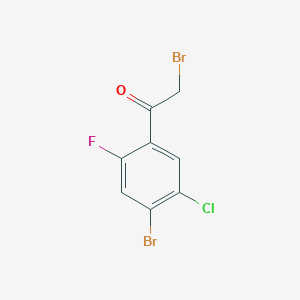
2-Bromo-1-(4-bromo-5-chloro-2-fluorophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(4-bromo-5-chloro-2-fluorophenyl)ethanone is an organic compound with the molecular formula C8H4Br2ClFO. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, making it a halogenated ketone. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-bromo-5-chloro-2-fluorophenyl)ethanone can be achieved through several methods. One common approach involves the bromination of 1-(4-bromo-5-chloro-2-fluorophenyl)ethanone using bromine in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process is optimized for efficiency and yield, with careful monitoring of reaction parameters to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, helps in obtaining the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(4-bromo-5-chloro-2-fluorophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ketone group can lead to the formation of alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl ethanones, while oxidation and reduction reactions produce carboxylic acids and alcohols, respectively.
Applications De Recherche Scientifique
2-Bromo-1-(4-bromo-5-chloro-2-fluorophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(4-bromo-5-chloro-2-fluorophenyl)ethanone involves its interaction with specific molecular targets. The presence of halogen atoms enhances its reactivity, allowing it to participate in various chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone: Similar in structure but lacks the additional bromine atom.
2-Bromo-4’-fluoroacetophenone: Contains a fluorine atom but differs in the position of the bromine atom.
Uniqueness
2-Bromo-1-(4-bromo-5-chloro-2-fluorophenyl)ethanone is unique due to the presence of multiple halogen atoms, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. The combination of bromine, chlorine, and fluorine atoms provides distinct chemical properties that are not found in similar compounds.
Propriétés
Formule moléculaire |
C8H4Br2ClFO |
|---|---|
Poids moléculaire |
330.37 g/mol |
Nom IUPAC |
2-bromo-1-(4-bromo-5-chloro-2-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H4Br2ClFO/c9-3-8(13)4-1-6(11)5(10)2-7(4)12/h1-2H,3H2 |
Clé InChI |
PGEXYCRYRNJKQF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Cl)Br)F)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


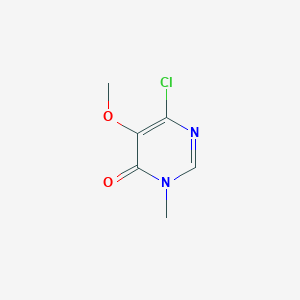
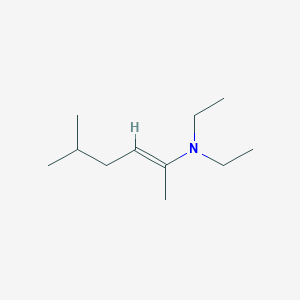
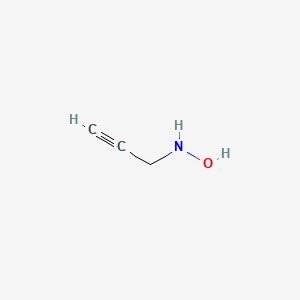
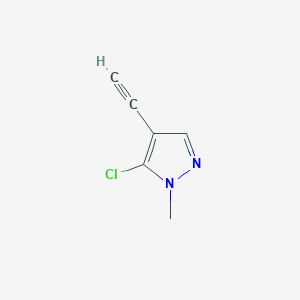
![4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid](/img/structure/B12975525.png)
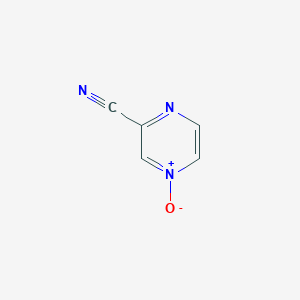
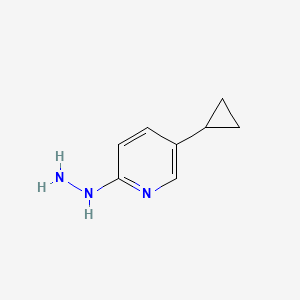
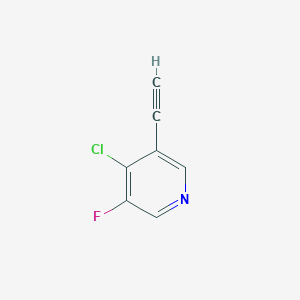
![5-Methyl-1-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-4-(1H-1,2,4-triazol-1-yl)pyrimidin-2(1H)-one](/img/structure/B12975575.png)
